molecular formula C15H24N2O4S B216274 N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide

N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide

Cat. No. B216274
M. Wt: 328.4 g/mol
InChI Key: BYQBRGFMBCXPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide, also known as DPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multistep reaction process. DPSA has shown promising results in various studies, making it a topic of interest for researchers in the field of medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide has been shown to reduce the levels of oxidative stress in the body, which is a key factor in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide in lab experiments is its relatively low toxicity. It has been shown to have low toxicity in animal studies, making it a safe compound to use in research. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide has been shown to have good solubility in water, which makes it easy to administer to animals.
One of the limitations of using N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide in lab experiments is its relatively high cost. The multistep reaction process required to synthesize N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide can be expensive, which may limit its use in some research settings. Additionally, the exact mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide is not well understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide involves a multistep reaction process that starts with the reaction of 4-aminobenzenesulfonamide with 1-bromo-3-chloropropane to form N-(4-chloropropyl)-4-aminobenzenesulfonamide. This intermediate compound is then reacted with sodium methoxide to form N-[4-(methylthio)phenyl]-4-aminobenzenesulfonamide. Finally, this intermediate compound is reacted with 2-methoxyacetyl chloride to form N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C15H24N2O4S/c1-4-10-17(11-5-2)22(19,20)14-8-6-13(7-9-14)16-15(18)12-21-3/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)

InChI Key

BYQBRGFMBCXPOD-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

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